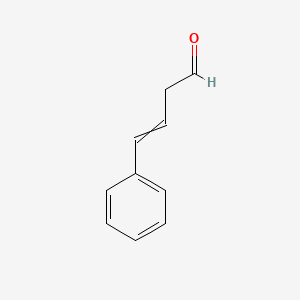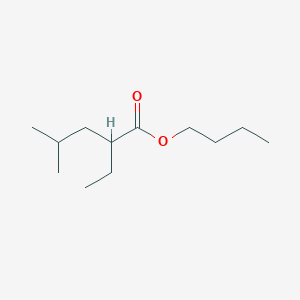![molecular formula C10H6Br2O B14732256 2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 5904-43-8](/img/structure/B14732256.png)
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-11-oxabicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with the molecular formula C10H6Br2O It is a derivative of 11-oxabicyclo[441]undeca-1,3,5,7,9-pentaene, where two bromine atoms are substituted at the 2 and 7 positions
Méthodes De Préparation
The synthesis of 2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the bromination of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity.
Analyse Des Réactions Chimiques
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of debrominated products.
Applications De Recherche Scientifique
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure contributes to the desired characteristics of the final products.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets in biological systems. The bromine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can be compared with other similar compounds, such as:
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without bromine substitution. It serves as a precursor for the synthesis of the dibromo derivative.
2,7-Dichloro-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with chlorine atoms instead of bromine. It exhibits different reactivity and properties due to the presence of chlorine.
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A nitrogen-containing analog with different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure and reactivity make it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
5904-43-8 |
|---|---|
Formule moléculaire |
C10H6Br2O |
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
2,7-dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C10H6Br2O/c11-7-3-1-5-9-8(12)4-2-6-10(7)13-9/h1-6H |
Clé InChI |
HMPJOQPBOJNBMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C(O2)C(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
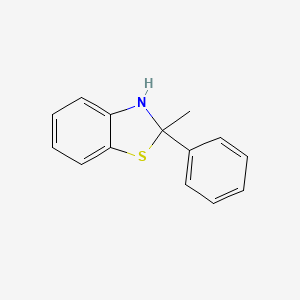

![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
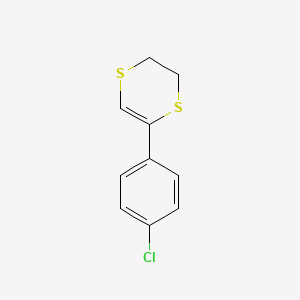

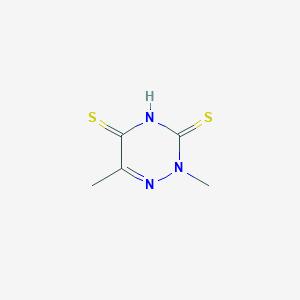
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
